molecular formula C5H10O5 B119408 D-Ribose-2-13C CAS No. 83379-40-2

D-Ribose-2-13C

Cat. No.: B119408
CAS No.: 83379-40-2
M. Wt: 151.12 g/mol
InChI Key: HMFHBZSHGGEWLO-VTUWIFRDSA-N
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Description

D-Ribose-2-13C is a compound with significant importance in various scientific fields. This compound is a derivative of oxolane, featuring hydroxymethyl and triol functional groups. Its unique stereochemistry and functional groups make it a valuable subject of study in organic chemistry, biochemistry, and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Ribose-2-13C typically involves multi-step organic reactions. One common method includes the use of protected intermediates to ensure the selective formation of the desired stereoisomers. The reaction conditions often involve the use of catalysts, temperature control, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes. These methods may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

D-Ribose-2-13C undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired product, often involving specific temperatures, solvents, and catalysts.

Major Products

Scientific Research Applications

D-Ribose-2-13C has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in various biochemical pathways and its interactions with biological macromolecules.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of D-Ribose-2-13C involves its interaction with specific molecular targets and pathways. The hydroxymethyl and triol groups play a crucial role in its reactivity and binding affinity. These interactions can modulate various biochemical processes, making the compound valuable in therapeutic and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S,5R)-5-(Hydroxymethyl)oxolane-2,3,4-triol: A closely related compound with similar functional groups but different isotopic labeling.

    (3R,4S,5R)-5-(Hydroxymethyl)tetrahydrofuran-2,3,4-triol: Another similar compound with a different ring structure.

Uniqueness

D-Ribose-2-13C is unique due to its specific stereochemistry and isotopic labeling, which can provide distinct advantages in research and industrial applications. Its unique properties make it a valuable tool for studying complex chemical and biological systems.

Properties

IUPAC Name

(3R,4S,5R)-5-(hydroxymethyl)(313C)oxolane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFHBZSHGGEWLO-VTUWIFRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([13C@H](C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583535
Record name D-(2-~13~C)Ribofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83379-40-2
Record name D-(2-~13~C)Ribofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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